Benzo[h][1]benzothieno[3,2-b]quinoline
Description
The unique architecture of Benzo[h] nih.govbenzothieno[3,2-b]quinoline, which incorporates both nitrogen and sulfur heteroatoms into a rigid polycyclic framework, positions it as a compound of considerable interest in several scientific domains. Its structure is a deliberate combination of two well-researched heterocyclic systems, promising a blend of their respective chemical and physical properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1491-09-4 |
|---|---|
Molecular Formula |
C19H11NS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
10-thia-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaene |
InChI |
InChI=1S/C19H11NS/c1-2-6-14-12(5-1)9-10-13-11-17-19(20-18(13)14)15-7-3-4-8-16(15)21-17/h1-11H |
InChI Key |
GLEGLXQUFHLTRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C5=CC=CC=C5S4)N=C32 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C5=CC=CC=C5S4)N=C32 |
Other CAS No. |
1491-09-4 |
Synonyms |
Benzo[h][1]benzothieno[3,2-b]quinoline |
Origin of Product |
United States |
Synthetic Methodologies for Benzo H 1 Benzothieno 3,2 B Quinoline and Analogous Structures
Strategic Annulation Reactions
Annulation, the formation of a new ring onto an existing one, is a cornerstone of polycyclic aromatic compound synthesis. For Benzo[h] wikipedia.orgbenzothieno[3,2-b]quinoline, these strategies are critical for constructing the final pentacyclic architecture.
Intramolecular Cyclization Pathways for Ring Closure
Intramolecular cyclization is a powerful strategy that involves the formation of a new ring from a single molecule containing all the necessary atoms. This approach often offers high efficiency and regioselectivity.
One notable example involves the photocyclization of precursor molecules. This method utilizes light to induce a cyclization reaction, often leading to the formation of overcrowded aromatic structures with unique electronic properties. For instance, the synthesis of Benzo[h] wikipedia.orgbenzothieno[3,2-b]quinoline can be achieved through photocyclization methods, which contribute to the molecule's characteristic helical twist.
Another key intramolecular approach is radical cyclization . For example, the synthesis of benzothiopyrano[2,3-b]quinolines, which are structurally related to the target compound, has been achieved through radical cyclization mediated by tributyltin hydride (TBTH) and azobisisobutyronitrile (AIBN). nih.gov This method involves the generation of a radical species that subsequently attacks another part of the molecule to form the new ring. nih.gov
A further example is the intramolecular electrocyclization of 3-(naphthylamino)-2-alkene imines, triggered by ultraviolet light, which leads to the regioselective synthesis of substituted benzo[h]quinolines in good to high yields. nih.gov Similarly, intramolecular cyclization of N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines using polyphosphoric acid (PPA) at elevated temperatures produces benzo[h]quinoline (B1196314) derivatives. nih.gov
Intermolecular Approaches for Fused Ring Formation
Intermolecular reactions involve the coming together of two or more separate molecules to form the fused ring system. These methods offer flexibility in the types of precursors that can be used.
A prominent intermolecular approach is the Friedländer annulation , a classic and versatile method for quinoline (B57606) synthesis. wikipedia.orgnih.govorganic-chemistry.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by acid or base. wikipedia.orgorganic-chemistry.orgorganicreactions.org For the synthesis of benzothienoquinolines, this would involve the reaction of an appropriately substituted amino-benzothiophene derivative with a suitable carbonyl compound. For instance, chloro-substituted benzothieno[3,2-b]quinolines are synthesized via the cyclocondensation of 2-aminobenzaldehyde (B1207257) derivatives with benzo[b]thiophen-3(2H)-ones in refluxing acetic acid.
Another intermolecular strategy is the use of 1,4-dipolar cycloaddition reactions . This method has been employed to synthesize novel benzothieno-[3,2'-f] wikipedia.orgoxazepines and their isomeric spiro compounds, demonstrating the utility of cycloaddition strategies in building complex fused systems based on benzothiophene (B83047). researchgate.netdntb.gov.ua
Base-mediated annulation of electrophilic benzothiophenes with phenols and naphthols provides access to benzothiophene-fused heteroacenes. lookchem.comacs.org For example, the reaction of 3-nitrobenzothiophene with various phenols in the presence of a base like potassium carbonate in ethanol (B145695) leads to the formation of benzothieno[3,2-b]benzofurans. lookchem.com This strategy could be adapted for the synthesis of the target quinoline system.
Domino and Cascade Reaction Sequences for Scaffold Assembly
Domino and cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are highly efficient methods for constructing complex molecules. nih.govresearchgate.netiupac.orge-bookshelf.de These sequences can rapidly build molecular complexity from simple starting materials.
A three-component domino reaction has been utilized to synthesize benzo[b]thiophene fused N-heterocycles. ccspublishing.org.cn This approach brings together multiple reactants in a single step to generate the polycyclic framework. Another example is the base-catalyzed double annulation cascade reaction of benzonitriles and diynones, which has been developed for the one-pot synthesis of functionalized benzo[h]quinolines. nih.gov
The domino Knoevenagel/hetero-Diels-Alder reaction is another powerful cascade process. nih.govresearchgate.netiupac.org This sequence involves an initial Knoevenagel condensation to form a reactive diene, which then undergoes an intramolecular hetero-Diels-Alder reaction to form a polycyclic system. While not directly reported for Benzo[h] wikipedia.orgbenzothieno[3,2-b]quinoline, this strategy is widely applicable to the synthesis of various heterocycles. nih.gov
A one-pot, two-component synthesis of benzothieno[3,2-b]quinoline-4,11-dicarboxylic acid has been reported from the reaction of isatin-7-carboxylic acid and benzo[b]thiophen-3(2H)-one. nih.gov This represents a cascade process leading to a functionalized benzothienoquinoline system.
Friedländer Reaction and its Derivatives in Quinolone Synthesis
The Friedländer synthesis is a cornerstone in quinoline chemistry and has been extensively reviewed and adapted for various substrates. wikipedia.orgnih.govorganic-chemistry.orgorganicreactions.orgnih.gov The reaction condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group. organic-chemistry.orgorganicreactions.org This reaction can be catalyzed by a variety of acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) and Lewis acids. wikipedia.org
Variations of the Friedländer reaction, such as the Pfitzinger reaction (using isatin (B1672199) or isatic acid) and the Niementowski quinoline synthesis, expand its scope. wikipedia.orgorganicreactions.org The Friedländer condensation is particularly useful for synthesizing polymethylene-bridged ligands and fused derivatives, including 2-(2'-pyridyl)-benzo[h]quinoline.
Modern advancements have introduced more environmentally friendly and efficient catalytic systems, including ionic liquids, metal-organic frameworks, and nanocatalysts, to promote the Friedländer reaction. nih.govnih.gov
Precursor Synthesis and Functionalization
The successful synthesis of the target molecule is critically dependent on the availability of appropriately functionalized precursors. The design and preparation of these building blocks are therefore of paramount importance.
Design and Preparation of Benzothiophene-Derived Synthons
Benzothiophene and its derivatives are key building blocks for the synthesis of Benzo[h] wikipedia.orgbenzothieno[3,2-b]quinoline. numberanalytics.comnumberanalytics.com These synthons can be prepared through various methods, including:
Annulation reactions to form the benzothiophene core itself. Methods like Hinsberg-type annulations, Friedel-Crafts type annulations, and metal-catalyzed thiolation annulations are employed. nih.gov
Transition metal-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling, to introduce functional groups onto the benzothiophene ring system. nih.gov
C-H functionalization provides a direct way to introduce substituents onto the benzothiophene scaffold. thieme-connect.com For instance, a metal-free method involving a two-fold C-H functionalization has been developed for the synthesis of benzothiophenes. thieme-connect.com
Cyclization of o-halovinylbenzenes with a sulfur source like potassium sulfide (B99878) can yield 2-substituted benzo[b]thiophenes. organic-chemistry.org
Oxidative annulation of thiophenols with activated internal alkynes is another route to 2,3-disubstituted benzothiophenes. rsc.org
The functionalization of these benzothiophene precursors is crucial for their subsequent use in annulation reactions to form the final quinoline ring. For example, the introduction of an amino group at the appropriate position is necessary for a subsequent Friedländer reaction.
Naphthylamine and Related Precursors for Benzo[h]quinoline Moiety
The construction of the benzo[h]quinoline fragment is a crucial step in the total synthesis of Benzo[h] researchgate.netbenzothieno[3,2-b]quinoline. Naphthylamine serves as a key precursor for this purpose, primarily through reactions that form the pyridine (B92270) ring fused to the naphthalene (B1677914) system.
One common approach is the Friedländer annulation , which involves the condensation of a 2-aminonaphthalene derivative with a compound containing a reactive carbonyl group. wikipedia.orgnih.govorganic-chemistry.org For instance, the reaction of 1-naphthylamine (B1663977) with α,β-unsaturated ketones can lead to the formation of substituted benzo[h]quinolines. The regioselectivity of this reaction is influenced by the substitution pattern of the reactants. nih.gov
Another strategy involves the base-promoted reaction of 1-naphthylamine with versatile building blocks like thioperchloronitrobutadienes, which subsequently undergo cyclization to yield highly substituted benzo[h]quinolines. nih.govmdpi.com This method allows for the introduction of various substituents onto the quinoline core in a one-step reaction. nih.gov Furthermore, electrocyclization of 3-(naphthylamino)-2-alkene imines, triggered by ultraviolet light, provides a regioselective route to substituted benzo[h]quinolines in good to high yields. nih.gov
The reaction of 2,4-dichlorobenzo[h]quinoline with 1-naphthylamine in the presence of a copper(I) iodide (CuI) catalyst has been utilized to prepare functionalized mono- and di-substituted (naphthalen-1-yl)benzo[h]quinoline amines. These intermediates can then undergo further cyclization reactions to construct more complex polycyclic aromatic systems. nih.gov
Catalytic Transformations in Benzo[h]researchgate.netbenzothieno[3,2-b]quinoline Synthesis
Catalytic methods, particularly those employing transition metals, have become indispensable tools for the efficient construction of complex heterocyclic frameworks like Benzo[h] researchgate.netbenzothieno[3,2-b]quinoline. These methods often offer high atom economy, milder reaction conditions, and the ability to tolerate a wide range of functional groups.
Transition Metal-Mediated Coupling Reactions (e.g., Palladium-Catalyzed Processes)
Palladium catalysis has been extensively used in the synthesis of quinolines and related heterocycles. researchgate.netresearchgate.netmdpi.comnih.gov Palladium-catalyzed cascade reactions, involving sequential carbon-carbon and carbon-nitrogen bond formations, have been developed for the synthesis of quinoline derivatives from β-chloro-α,β-unsaturated aldehydes and 2-chloroaryl aldehydes. researchgate.net For instance, the synthesis of benzothieno[2,3-c]quinolin-6(5H)-ones has been achieved through a one-pot, three-step process involving palladium-catalyzed borylation, Suzuki coupling, and amidation. researchgate.net
A notable application of palladium catalysis is the migratory cyclization of α-bromoalkene derivatives to yield various benzoheterocycles, including those containing sulfur. nih.gov This process involves a key trans-1,2-palladium migration step. nih.gov Additionally, palladium-catalyzed intramolecular C–H amidation reactions of cinnamamides have been employed to synthesize substituted 4-arylquinolin-2(1H)-ones.
| Precursors | Catalyst/Reagents | Product | Yield (%) | Reference |
| β-chloro-α,β-unsaturated aldehydes, 2-chloroaryl aldehydes | Pd(OAc)₂, SPhos | Quinoline and phenanthridine (B189435) derivatives | Good to High | researchgate.net |
| N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides, primary alcohols | Palladium catalyst | 4-alkenyl 2-alkoxyquinolines | - | researchgate.net |
| ArXCBr=CH₂ | Pd(OAc)₂, DPEPhos, CsOPiv | Benzoheterocycles | - | nih.gov |
Copper-Catalyzed Cyclizations and Bond Formations
Copper-catalyzed reactions have emerged as a powerful and cost-effective alternative for the synthesis of sulfur- and nitrogen-containing heterocycles. nih.govrsc.org Copper(II)-catalyzed tandem cyclization of o-alkynylphenyl isothiocyanates with phosphites provides an efficient route to phosphorylated heterocycles, involving the formation of both C-P and C-S bonds in a single operation. nih.gov
The synthesis of 2-aminobenzothiazoles can be achieved through a copper-catalyzed tandem reaction of carbodiimide (B86325) and sodium hydrosulfide. nih.gov Furthermore, copper-catalyzed oxidative cyclization of 2-styrylanilines has been reported for the generation of quinolines. nih.gov The use of CuI as a catalyst is also crucial in the condensation reaction between 2,4-dichlorobenzo[h]quinoline and 1-naphthylamine. nih.gov
| Precursors | Catalyst/Reagents | Product | Yield (%) | Reference |
| o-alkynylphenyl isothiocyanates, phosphites | Cu(II) catalyst | Phosphorylated heterocycles | Good | nih.gov |
| 2-styrylanilines | CuCl₂·2H₂O | Quinolines | - | nih.gov |
| 2,4-dichlorobenzo[h]quinoline, 1-naphthylamine | CuI | (Naphthalen-1-yl)benzo[h]quinoline amines | - | nih.gov |
Metal-Free Organic Transformations for Aromatic Ring Construction
In recent years, there has been a growing interest in developing metal-free synthetic methodologies to avoid the use of toxic and expensive transition metals. nih.govresearchgate.netmdpi.comchemistryviews.org Several metal-free approaches for the synthesis of quinolines and related fused systems have been reported.
One such strategy involves the tandem cyclization of 2-methylbenzothiazoles or 2-methylquinolines with 2-styrylanilines, catalyzed by iodide, to form functionalized quinoline derivatives. nih.gov This method features the direct functionalization of C(sp³)–H bonds. nih.gov
Modifications of classical reactions like the Skraup and Friedländer syntheses have also been developed under metal-free conditions. mdpi.com For example, the Friedländer synthesis can be carried out in water without any catalyst at elevated temperatures. organic-chemistry.org Additionally, radical cyclization methods, often initiated by photocyclization, are employed for the synthesis of the Benzo[h] researchgate.netbenzothieno[3,2-b]quinoline core. The photocyclization of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes provides a convenient route to annulated quinolines. nih.gov
| Precursors | Reagents/Conditions | Product | Yield (%) | Reference |
| 2-methylbenzothiazoles/quinolines, 2-styrylanilines | Iodide catalyst | Functionalized quinolines | Moderate to Good | nih.gov |
| 2-aminobenzaldehyde, ketones/malononitrile | Water, 70°C | Quinolines | Up to 97% | organic-chemistry.org |
| Substituted benzylidenecyclopentanone O-alkyl/acetyloximes | UV irradiation in methanol | Annulated quinolines | - | nih.gov |
Regiochemical and Stereochemical Control in Synthesis
Controlling the regiochemistry and stereochemistry is a critical aspect of synthesizing complex polycyclic aromatic compounds like Benzo[h] researchgate.netbenzothieno[3,2-b]quinoline. The substitution pattern on the final molecule is determined by the regioselectivity of the key bond-forming reactions.
In the Friedländer synthesis of benzo[h]quinolines, the regioselectivity is influenced by the nature and position of substituents on both the aminonaphthalene and the carbonyl-containing reactant. nih.gov For example, the cyclocondensation of 2-aminobenzaldehyde derivatives with benzo[b]thiophen-3(2H)-ones to form chloro-substituted benzothieno[3,2-b]quinolines shows regioselectivity that is dependent on the positioning of the substituents.
In the photocyclization of meta-substituted benzylidenecyclopentanone oximes, the regioselectivity is highly dependent on the electronic nature of the substituent. Alkyl substituents tend to direct the formation of 5-substituted products, while more strongly electron-donating groups generally lead to 7-substituted products. nih.gov
The development of asymmetric synthesis to control stereochemistry is also an area of active research, particularly for compounds with potential biological activity. However, specific studies on the stereochemical control in the synthesis of the parent Benzo[h] researchgate.netbenzothieno[3,2-b]quinoline are limited.
Optimization of Reaction Conditions and Process Efficiency
In the synthesis of 2,3,4-trisubstituted benzo[h]quinolines, a two-step reaction protocol was found to be more efficient than a one-pot reaction. mdpi.com The yield was improved by varying the base (triethylamine, N,N-dimethylaniline, pyridine), solvent (THF, methanol, chloroform), and reaction temperature. mdpi.com Isolation of the intermediate product followed by a subsequent reaction with triethylamine led to a significant increase in the final product yield. mdpi.com
For the Friedländer synthesis of quinolines, the use of water as a solvent and catalyst-free conditions at 70°C has been shown to be a green and efficient method, achieving high yields in a short reaction time. organic-chemistry.org The high polarity of water was found to enhance the reaction efficiency compared to organic solvents like ethanol. organic-chemistry.org
The efficiency of palladium-catalyzed reactions can be significantly influenced by the choice of ligand. For example, the use of the ligand SPhos with Pd(OAc)₂ was found to be crucial for the successful implementation of a cascade process for quinoline synthesis. researchgate.net
Advanced Structural Characterization and Spectroscopic Investigations
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a complex, polycyclic aromatic system like Benzo[h] mdpi.combenzothieno[3,2-b]quinoline, NMR is indispensable for confirming its covalent framework and understanding its three-dimensional shape in solution.
The molecular structure of Benzo[h] mdpi.combenzothieno[3,2-b]quinoline can be unequivocally established using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. ¹H NMR spectra would reveal the chemical shifts and coupling constants of the aromatic protons, providing initial information about their relative positions. Protons in a sterically crowded or "overcrowded" system like this, particularly those in the bay-like regions, are expected to show significant downfield shifts due to anisotropic effects from the adjacent aromatic rings.
The ¹³C NMR spectrum provides insight into the carbon framework. A key feature observed in related benzothienoquinoline heterohelicenes is a progressive upfield shift of ¹³C resonances for non-protonated carbons located toward the center of the helical turn. mdpi.comresearchgate.netnih.gov This shielding effect is attributed to the unique electronic environment within the inner core of the helix. Two-dimensional techniques like Heteronuclear Multiple Bond Correlation (HMBC) are crucial for connecting proton and carbon signals over two or three bonds, allowing for the complete and unambiguous assignment of all atoms in the molecule and confirming the fusion pattern of the heterocyclic rings. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzo[h] mdpi.combenzothieno[3,2-b]quinoline (Note: This data is hypothetical and based on computational models for related heterohelicenes. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 | 8.1 - 8.3 | - |
| C-1 | - | 125.0 - 127.0 |
| H-2 | 7.5 - 7.7 | - |
| C-2 | - | 128.0 - 130.0 |
| ... | ... | ... |
| C-14a (inner) | - | 122.0 - 124.0 (upfield shifted) |
| C-14b (inner) | - | 135.0 - 137.0 |
This interactive table is for illustrative purposes.
For complex aromatic systems, correlating experimentally obtained NMR chemical shifts with those calculated using quantum mechanical methods, such as Density Functional Theory (DFT), is a powerful tool for conformational analysis. nih.gov Computational studies on a series of nineteen benzothienoquinoline heterohelicenes have shown an excellent agreement between calculated and observed ¹H and ¹³C NMR chemical shifts. mdpi.com
This correlation confirms the molecular geometry in solution. For Benzo[h] mdpi.combenzothieno[3,2-b]quinoline, such an analysis would be expected to confirm a non-planar, helical conformation. The calculations would likely show that to accommodate the helical twist, carbon-carbon bonds in the interior of the helical turn are elongated and possess more sp³ character compared to the bonds on the external part of the molecule. mdpi.comresearchgate.net Discrepancies between calculated and experimental shifts can often point to specific electronic or steric influences not fully captured by the computational model, such as the anisotropic influence on protons vicinal to the annular nitrogen atom. mdpi.com
Due to steric hindrance between the terminal aromatic rings, Benzo[h] mdpi.combenzothieno[3,2-b]quinoline is expected to be a chiral molecule, existing as a pair of non-superimposable mirror images (enantiomers) known as helicenes. This "helical chirality" arises from the molecule's twisted, screw-shaped geometry. The energy barrier to the interconversion (racemization) of these enantiomers can be studied using dynamic NMR spectroscopy.
In such overcrowded systems, the balance between aromatic stabilization and steric strain dictates the molecular geometry. nih.gov While the aromatic π-electron delocalization is energetically favorable, severe steric strain can force significant out-of-plane deviations. nih.gov Variable-temperature NMR experiments could be used to determine the Gibbs free energy of activation (ΔG‡) for the helical inversion process. A high barrier would indicate a stable helical structure at room temperature, making the separation of the individual enantiomers potentially feasible.
Single-Crystal X-ray Diffraction (XRD) Analysis
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An XRD analysis of Benzo[h] mdpi.combenzothieno[3,2-b]quinoline would provide unambiguous proof of its molecular conformation in the solid state and reveal how the molecules pack together.
An XRD study would be expected to confirm the helical, non-planar structure of Benzo[h] mdpi.combenzothieno[3,2-b]quinoline, a direct consequence of its overcrowded aromatic framework. The analysis would yield precise bond lengths, bond angles, and torsion angles. Of particular interest would be the carbon-carbon bond lengths within the interior of the helical turn, which computational studies suggest are elongated to relieve steric strain. mdpi.comnih.gov
The degree of helical twist, often described by the dihedral angle between the terminal rings, would be quantified. In other severely overcrowded aromatic molecules, significant distortions from planarity, including boat-like conformations of individual rings and large end-to-end twist angles, have been experimentally observed via XRD. nih.gov
Table 2: Expected Crystallographic Data for Benzo[h] mdpi.combenzothieno[3,2-b]quinoline (Note: This data is hypothetical and illustrative of a potential crystal structure analysis.)
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| a (Å) | 10 - 15 |
| b (Å) | 8 - 12 |
| c (Å) | 18 - 22 |
| β (°) | 90 - 105 |
| Z (molecules/unit cell) | 4 or 8 |
| Helical Twist Angle (°) | 30 - 50 |
This interactive table is for illustrative purposes.
Beyond the structure of a single molecule, XRD reveals how molecules arrange themselves in the crystal lattice. The crystal packing is governed by a variety of non-covalent intermolecular interactions, including π-π stacking, C-H···π interactions, and potentially weak C-H···N or C-H···S hydrogen bonds. nih.govmdpi.com
In crystals of planar aromatic hydrocarbons, packing is often dominated by herringbone or stacking arrangements. ias.ac.in However, the bulky, three-dimensional shape of a helicene like Benzo[h] mdpi.combenzothieno[3,2-b]quinoline might interfere with efficient π-stacking. nih.gov The analysis would focus on identifying the primary supramolecular synthons, which are the key interaction motifs that guide the assembly of the crystal structure. ias.ac.in Understanding these interactions is fundamental in the field of crystal engineering, which seeks to design new solid materials with desired properties based on predictable intermolecular bonding. ias.ac.in The interplay of these weak forces dictates the density, stability, and ultimately the material properties of the solid.
Vibrational Spectroscopy (e.g., Raman, Infrared) for Structural Fingerprinting
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for obtaining a unique structural fingerprint of a molecule. These techniques probe the quantized vibrational energy levels of a molecule, which are determined by its specific arrangement of atoms and the nature of the chemical bonds connecting them. The resulting spectra, characterized by a series of bands at specific frequencies, are highly specific to the molecular structure and can be used for identification, purity assessment, and elucidation of structural details.
For a complex, polycyclic heteroaromatic system such as Benzo[h] acs.orgbenzothieno[3,2-b]quinoline, the vibrational spectrum is expected to be rich and complex, containing numerous bands corresponding to the various vibrational modes of the fused ring system. These modes can be broadly categorized as stretching, bending, and torsional vibrations of the constituent chemical bonds.
Due to the rigid and extended aromatic structure of Benzo[h] acs.orgbenzothieno[3,2-b]quinoline, its vibrational spectrum would be dominated by several key features:
Aromatic C-H Stretching: Vibrations corresponding to the stretching of the carbon-hydrogen bonds on the aromatic rings are typically observed in the high-frequency region of the spectrum, generally between 3000 and 3100 cm⁻¹.
Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline (B57606) and benzothiophene (B83047) ring systems give rise to a series of characteristic bands in the 1400 to 1650 cm⁻¹ region. The precise positions of these bands are sensitive to the extent of π-conjugation across the entire molecule.
C-S Stretching: The stretching vibration of the carbon-sulfur bond within the thiophene ring is expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.
Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds, often referred to as "puckering" or "wagging" modes, are prominent in the lower frequency region (below 1000 cm⁻¹) of the IR spectrum. The pattern of these bands can be indicative of the substitution pattern on the aromatic rings.
While specific experimental or detailed computational vibrational data for Benzo[h] acs.orgbenzothieno[3,2-b]quinoline is not extensively documented in publicly available literature, theoretical calculations using methods like Density Functional Theory (DFT) would be instrumental in predicting and assigning the vibrational modes. Such computational studies would allow for a detailed correlation between the observed spectral bands and the specific atomic motions within the molecule.
The table below presents a hypothetical set of characteristic vibrational frequencies for Benzo[h] acs.orgbenzothieno[3,2-b]quinoline, based on typical frequency ranges for the functional groups and structural motifs present in the molecule. This serves as an illustrative guide to the expected vibrational fingerprint.
Table 1: Predicted Characteristic Vibrational Frequencies for Benzo[h] acs.orgbenzothieno[3,2-b]quinoline
| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity (IR) | Expected Intensity (Raman) |
| 3100 - 3000 | Aromatic C-H Stretching | Medium | Medium-Strong |
| 1650 - 1500 | Aromatic C=C and C=N Ring Stretching | Strong | Strong |
| 1500 - 1400 | Aromatic Ring Skeletal Vibrations | Medium-Strong | Strong |
| 1300 - 1000 | In-plane C-H Bending | Medium | Medium |
| 900 - 650 | Out-of-plane C-H Bending | Strong | Weak |
| 800 - 600 | C-S Stretching and Ring Deformation | Medium | Medium |
Theoretical and Computational Chemistry of Benzo H 1 Benzothieno 3,2 B Quinoline
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
A foundational step in characterizing any novel compound is the detailed analysis of its electronic structure. For Benzo[h] nih.govbenzothieno[3,2-b]quinoline, this would involve elucidating the distribution of electrons within the molecule and determining the energies and shapes of its frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic and optical properties, including its reactivity and absorption/emission characteristics.
Density Functional Theory (DFT) for Ground State Properties
Table 1: Hypothetical DFT-Calculated Ground State Properties of Benzo[h] nih.govbenzothieno[3,2-b]quinoline
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -5.5 eV | Indicates electron-donating ability |
| LUMO Energy | -2.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 3.5 eV | Relates to electronic transitions and color |
Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations. Actual values would need to be determined through rigorous computational studies.
Time-Dependent DFT (TD-DFT) for Excited State Characterization
To understand the photophysical properties of Benzo[h] nih.govbenzothieno[3,2-b]quinoline, such as its absorption and emission of light, it is necessary to investigate its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice for this purpose. TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of light the molecule absorbs. This allows for the theoretical prediction of the compound's UV-Vis absorption spectrum. Additionally, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the emission wavelength, providing insights into the compound's potential as a fluorescent material.
Reaction Mechanism Elucidation via Quantum Chemical Calculations
The reactivity of Benzo[h] nih.govbenzothieno[3,2-b]quinoline in various chemical transformations could be explored through quantum chemical calculations. By mapping the potential energy surface for a given reaction, computational methods can identify transition states and intermediates, thereby elucidating the reaction mechanism. This would be particularly valuable for understanding its synthesis, degradation pathways, or its interactions with biological targets. For instance, calculations could predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic chemists in the development of new derivatives.
Molecular Dynamics Simulations for Conformational Space Exploration
While Benzo[h] nih.govbenzothieno[3,2-b]quinoline has a relatively rigid fused-ring structure, molecular dynamics (MD) simulations could provide valuable insights into its behavior in different environments, such as in solution or in the solid state. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of the conformational space and the study of intermolecular interactions. This would be useful for understanding how the molecule packs in a crystal lattice or how it interacts with solvent molecules, which can significantly influence its bulk properties.
Predictive Modeling of Spectroscopic Parameters and Molecular Properties
Computational chemistry offers the ability to predict various spectroscopic parameters, which can be invaluable for the characterization of a newly synthesized compound. For Benzo[h] nih.govbenzothieno[3,2-b]quinoline, quantum chemical methods could be used to predict its nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. Comparing these predicted spectra with experimental data can help to confirm the structure of the molecule. Furthermore, other molecular properties such as polarizability and hyperpolarizability, which are relevant for non-linear optical applications, could also be calculated.
Rational Design Principles based on Quantum Chemical Insights
A key advantage of computational chemistry is its ability to guide the rational design of new molecules with tailored properties. Once a thorough understanding of the structure-property relationships of Benzo[h] nih.govbenzothieno[3,2-b]quinoline is established through the aforementioned computational methods, this knowledge can be used to design new derivatives with enhanced characteristics. For example, by strategically adding electron-donating or electron-withdrawing groups at different positions on the molecular scaffold, it would be possible to tune the HOMO-LUMO gap, thereby altering the compound's absorption and emission wavelengths. This in silico design process can significantly accelerate the discovery of new materials for specific applications, reducing the time and cost associated with experimental synthesis and testing.
Emerging Research Directions and Future Perspectives
Development of Next-Generation Synthetic Methodologies for Fused Polycycles
Recent advancements in the synthesis of the core benzo[h]quinoline (B1196314) scaffold highlight the direction of this research. One promising approach is the use of cascade reactions, where multiple bonds are formed in a single pot. For instance, a lithium-hexamethyldisilazane-catalyzed double annulation cascade reaction between benzonitriles and diynones has been developed for the one-pot synthesis of functionalized benzo[h]quinolines, achieving nearly quantitative yields in some cases. nih.gov This method is significant for its efficiency and for providing access to a diverse range of derivatives. nih.gov
Another innovative strategy involves the reaction of pentachloro-2-nitro-1,3-butadiene with mercaptoacetic acid esters to create precursors for 2,3,4-trisubstituted benzo[h]quinolines. nih.govnih.gov These precursors can then undergo a base-promoted reaction and cyclization with naphthalen-1-amine to form the desired fused ring system. nih.govmdpi.com Researchers found that conducting the reaction in two separate steps—first isolating an intermediate product and then inducing cyclization with a base like triethylamine—could significantly improve the yield to as high as 93%. nih.govmdpi.com
| Precursor 1 | Precursor 2 | Method | Product | Yield (%) | Reference |
| Benzonitriles | Diynones | One-pot double annulation cascade | Functionalized Benzo[h]quinolines | Up to 100% | nih.gov |
| Thiodiene Intermediate | Naphthalen-1-amine | Two-step, base-promoted cyclization | 2,3,4-trisubstituted Benzo[h]quinolines | Up to 93% | nih.govmdpi.com |
| 3-(naphthylamino)-2-alkene imines | N/A | UV-triggered electrocyclization | Substituted Benzo[h]quinolines | Good to High | nih.gov |
This table summarizes next-generation synthetic methodologies for constructing the benzo[h]quinoline core, a key structural component of the target molecule.
These methodologies, including ultraviolet light-triggered electrocyclization and the heterocyclization of naphthalen-1-amine with specific lithium enolates, represent a significant leap forward, making complex polycycles more accessible for further study and application. nih.gov
Advanced Functionalization Strategies for Tunable Properties
The ability to strategically introduce various functional groups onto the core Benzo[h] nih.govbenzothieno[3,2-b]quinoline skeleton is critical for fine-tuning its electronic, optical, and biological properties. Research into advanced functionalization is focused on developing selective and versatile chemical transformations.
A notable strategy involves the modification of substituents that are installed during the initial synthesis. For example, a sulfoxide (B87167) group can be introduced onto the benzo[h]quinoline ring system via selective oxidation. mdpi.com This sulfoxide then acts as an excellent leaving group, enabling subsequent nucleophilic substitution (SN) reactions. mdpi.comresearchgate.net This pathway allows for the introduction of a wide variety of both sulfur (sulfide) and nitrogen (amine) substituents, providing a powerful tool for creating a library of derivatives with tailored functionalities. mdpi.comresearchgate.net
Another versatile functionalization technique is the quaternization of the nitrogen atom in the quinoline (B57606) ring, followed by a [3+2] dipolar cycloaddition reaction. nih.gov This two-step process allows for the fusion of additional heterocyclic rings, such as pyrrole (B145914) or isoindole systems, onto the benzo[f]quinoline (B1222042) framework, creating novel hybrid compounds with significantly altered structures and properties. nih.gov The choice of reactants in both the quaternization and cycloaddition steps offers a high degree of control over the final product's architecture. nih.gov
Hybrid Material Integration with Inorganic Components
The integration of π-conjugated organic molecules like Benzo[h] nih.govbenzothieno[3,2-b]quinoline with inorganic components is a burgeoning field that aims to create hybrid materials with synergistic or entirely new functionalities. These materials are promising for applications in catalysis, light-emitting devices, and photovoltaics.
A significant area of exploration is the use of benzo[h]quinoline derivatives as ligands for transition metal complexes. New benzo[h]quinoline-based ligands have been prepared and used to synthesize pincer-type complexes with ruthenium (Ru) and osmium (Os). nih.gov These organometallic hybrids have demonstrated exceptional efficiency as catalysts for the transfer hydrogenation of ketones, achieving turnover frequencies (TOF) up to 1.8 x 106 h-1. nih.gov The inorganic metal center works in concert with the organic ligand to facilitate the catalytic cycle.
| Organic Component | Inorganic Component | Hybrid System Application | Key Finding | Reference |
| Benzo[h]quinoline-based ligand | Ruthenium (Ru), Osmium (Os) | Catalysis (Transfer Hydrogenation) | Highly efficient pincer complexes with TOF up to 1.8x106 h-1. | nih.gov |
| Benzo[h]quinolin-10-ol derivative | Titanium Dioxide (TiO₂) | Dye-Sensitized Solar Cells (DSSCs) | Co-sensitization with N719 dye improved power conversion efficiency by up to 19%. | mdpi.com |
| Benzo[h]isoquinoline-cyclen ligand | Europium (Eu³⁺) | Luminescent Bioprobe | Created a water-soluble complex capable of multiphoton sensitization for cellular imaging. | mdpi.com |
This table highlights examples of hybrid materials integrating benzoquinoline derivatives with inorganic components for various advanced applications.
Exploration of Novel Device Architectures and Sensing Platforms
The unique photophysical properties inherent to the extended aromatic system of Benzo[h] nih.govbenzothieno[3,2-b]quinoline and its analogues make them prime candidates for use in novel electronic devices and advanced sensing platforms.
The application of new benzo[h]quinolin-10-ol derivatives in dye-sensitized solar cells (DSSCs) is a clear example of their potential in novel device architectures. mdpi.com By incorporating these molecules as co-sensitizers with a commercial N719 dye and a chenodeoxycholic acid (CDCA) co-adsorbent on a TiO₂ photoanode, researchers fabricated devices with significantly improved performance. mdpi.com The power conversion efficiency (PCE) of a reference cell increased from 5.35% (N719 only) to 7.22% with the addition of a benzo[h]quinoline derivative with two cyanoacrylic acid units, demonstrating a clear path toward more efficient photovoltaic devices. mdpi.com
In the area of diagnostics and bio-imaging, researchers have developed novel sensing platforms by incorporating benzo[h]isoquinoline into a cyclen-based ligand designed to chelate lanthanide ions like Europium (Eu³⁺). mdpi.com The resulting complex acts as a luminescent bioprobe with a long emission lifetime, which is highly advantageous for time-gated imaging techniques that reduce background autofluorescence. mdpi.com This probe was successfully used for imaging the BMI1 oncomarker in lung carcinoma cells, showcasing a practical application in advanced medical diagnostics. mdpi.com
Computational-Driven Discovery of Benzo[h]nih.govbenzothieno[3,2-b]quinoline Derivatives with Tailored Performance
Modern computational chemistry provides powerful tools to predict molecular properties and guide experimental research, accelerating the discovery of new materials with tailored performance. Density Functional Theory (DFT) and other computational methods are becoming indispensable in the study of complex molecules like Benzo[h] nih.govbenzothieno[3,2-b]quinoline.
Computational studies have been employed to investigate the fundamental structure of related heterohelicenes, such as nih.govbenzothieno[2,3-c]naphtho[1,2-f]quinoline. nih.gov These studies use DFT to calculate the optimized molecular geometry and predict ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to confirm molecular structures and understand subtle electronic effects within the fused-ring system. nih.govresearchgate.net
Furthermore, computational methods are crucial in guiding the synthesis and application of new derivatives. DFT calculations have been used to propose reaction mechanisms and understand the origins of regioselectivity in the synthesis of functionalized benzo[h]quinolines. nih.gov In the development of materials for DSSCs, DFT was used to support the analysis of the optical and electrochemical properties of new benzo[h]quinolin-10-ol derivatives, helping to explain their effectiveness as co-sensitizers. mdpi.com Similarly, rational design strategies using computational predictions were key to developing a novel benzo[h]isoquinoline-based ligand for a highly effective Eu³⁺ luminescent probe. mdpi.com In medicinal chemistry, quantitative structure-activity relationship (3D-QSAR) analysis has been used to create predictive models that identify the molecular properties having the highest impact on the antitumor activity of related thieno-quinolone compounds, guiding the design of more potent drug candidates. nih.gov
Q & A
Q. What are the common synthetic routes for preparing chloro-substituted benzothieno[3,2-b]quinolines?
Chloro-substituted derivatives (e.g., 9-chloro- and 8-chloro-benzothieno[3,2-b]quinolines) are synthesized via Method E, involving cyclocondensation of 2-aminobenzaldehyde derivatives with benzo[b]thiophen-3(2H)-ones in refluxing acetic acid. Key steps include purification via column chromatography and characterization using NMR (e.g., δ 8.64 ppm for aromatic protons) and melting point analysis. Yields range from 52% to 58%, with regioselectivity influenced by substituent positioning .
Q. How are spectroscopic techniques applied to characterize benzothieno[3,2-b]quinoline derivatives?
NMR and IR spectroscopy are critical. For example, 9-chlorobenzothieno[3,2-b]quinoline (17d) shows distinct NMR signals at δ 8.64 (s, 1H) and 7.56–7.50 (t, 1H, J=7.5 Hz), confirming aromatic proton environments. IR spectra identify functional groups, such as C-Cl stretches at ~550 cm. Melting points (e.g., 179–180°C for 17d) further validate purity .
Q. What role does Friedländer annulation play in benzoquinoline synthesis?
Friedländer condensation is used to synthesize polymethylene-bridged ligands and fused derivatives. For example, 2-(2'-pyridyl)-benzo[h]quinoline is synthesized via this method, enabling structural diversity for coordination chemistry or photophysical studies .
Advanced Research Questions
Q. How can radical cyclization be optimized for synthesizing benzothiopyrano[2,3-b]quinolines?
Radical cyclization of 3-(2-bromobenzoyl)-2-methylthioquinoline derivatives (268a,b) using TBTH (2.5 equiv.) and AIBN (catalytic) in toluene under nitrogen achieves >90% yields. Mechanistic studies show radical intermediates (e.g., 272) form via attack on methylthio groups, with regioselectivity controlled by substituent electronic effects .
Q. What strategies resolve contradictions in reaction yields for benzothieno[3,2-b]quinoline derivatives?
Yield discrepancies (e.g., 55% for one-pot synthesis vs. 98% for radical cyclization) arise from reaction conditions (temperature, catalyst loading) and intermediates’ stability. Computational modeling (e.g., DFT) can predict transition states, while kinetic studies (e.g., varying AIBN concentrations) optimize pathways .
Q. How are computational methods applied to study benzo[h]quinoline derivatives’ biological activity?
Molecular docking (e.g., AutoDock Vina) evaluates interactions between benzo[h]quinoline derivatives and Culex pipiens acetylcholinesterase. In silico ADMET profiling predicts bioavailability, guiding structural modifications (e.g., introducing methoxy groups) to enhance larvicidal activity .
Q. What analytical techniques validate benzo[h]quinoline purity in environmental samples?
GC-MS with NIST-certified standards (e.g., SRM 717a) detects trace contaminants (e.g., 0.1 mg/L benzo[4,5]thieno[3,2-b]quinoline) using retention indices and fragmentation patterns. Method validation includes spike-recovery tests (>95% accuracy) .
Key Notes
- Synthesis : Prioritize regioselective methods (e.g., radical cyclization) for complex fused systems.
- Characterization : Combine NMR, IR, and X-ray crystallography for unambiguous structural confirmation.
- Biological Studies : Use in silico tools to bridge synthetic chemistry and applied entomology/toxicology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
